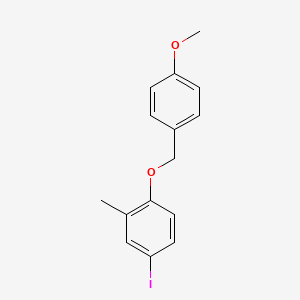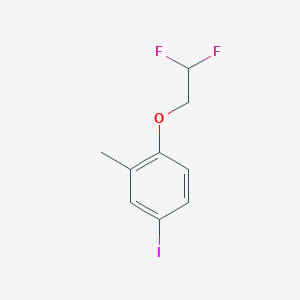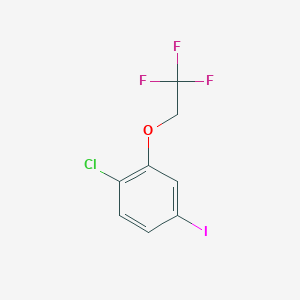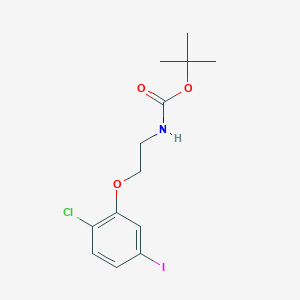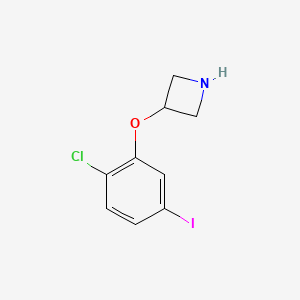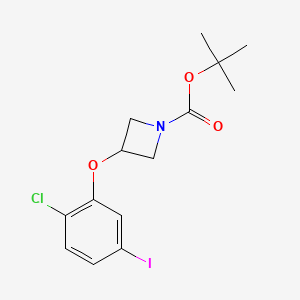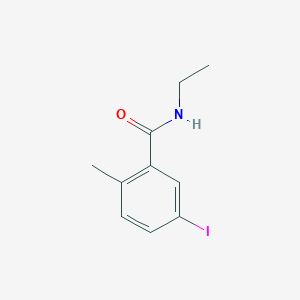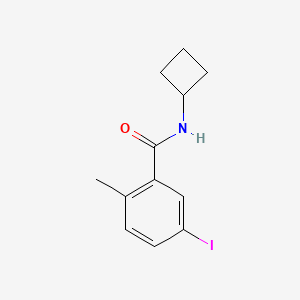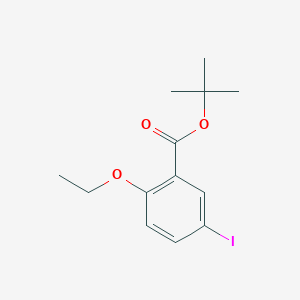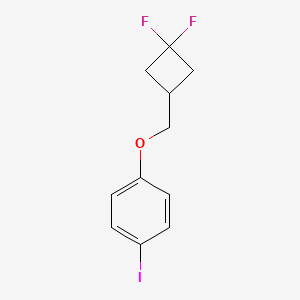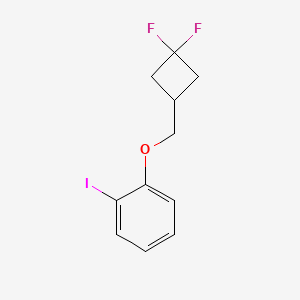
5-Iodo-N-isopropyl-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-N-isopropyl-2-methylbenzamide: is an organic compound with the molecular formula C11H14INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N-isopropyl-2-methylbenzamide typically involves the iodination of N-isopropyl-2-methylbenzamide. A common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-N-isopropyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding N-isopropyl-2-methylbenzamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone® (potassium peroxymonosulfate) or m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of N-isopropyl-2-methylbenzamide.
Substitution: Formation of hydroxyl or amino derivatives of N-isopropyl-2-methylbenzamide.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-N-isopropyl-2-methylbenzamide is used as a catalyst in organic synthesis, particularly in oxidation reactions. Its high reactivity and selectivity make it an efficient catalyst for converting alcohols to carbonyl compounds .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It is being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in environmentally benign oxidation processes is particularly valuable .
Mécanisme D'action
The mechanism of action of 5-Iodo-N-isopropyl-2-methylbenzamide in oxidation reactions involves the formation of a hypervalent iodine species. This species acts as an oxidizing agent, facilitating the transfer of oxygen to the substrate. The molecular targets include alcohols, which are oxidized to carbonyl compounds through a series of electron transfer steps.
Comparaison Avec Des Composés Similaires
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is also used as a catalyst in oxidation reactions and has similar reactivity.
2-Iodo-N-methylbenzamide: Another derivative of benzamide with similar applications in organic synthesis.
Uniqueness: 5-Iodo-N-isopropyl-2-methylbenzamide is unique due to its specific substitution pattern, which enhances its reactivity and selectivity in catalytic processes. The presence of the isopropyl group at the nitrogen atom and the methyl group at the 2-position provides steric and electronic effects that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
5-iodo-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIOFAPSYVCMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
